2-(ethylamino)-N-(thien-2-ylmethyl)acetamide hydrochloride
Description
2-(ethylamino)-N-(thien-2-ylmethyl)acetamide hydrochloride (CAS 1171629-12-1) is an organic compound with the molecular formula C₉H₁₄ClN₂OS and a molecular weight of 240.74 g/mol . Structurally, it consists of an acetamide backbone substituted with an ethylamino group and a thien-2-ylmethyl (thiophene-methyl) moiety. This compound is cataloged as a research chemical in pharmacodynamic studies, though its specific therapeutic applications remain under investigation .
Properties
IUPAC Name |
2-(ethylamino)-N-(thiophen-2-ylmethyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS.ClH/c1-2-10-7-9(12)11-6-8-4-3-5-13-8;/h3-5,10H,2,6-7H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSIAUOSPCYUSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)NCC1=CC=CS1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylamino)-N-(thien-2-ylmethyl)acetamide hydrochloride typically involves the reaction of thien-2-ylmethylamine with ethylamine and acetic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(ethylamino)-N-(thien-2-ylmethyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: The major products include sulfoxides and sulfones.
Reduction: The primary product is the corresponding amine.
Substitution: The major products are substituted acetamides.
Scientific Research Applications
2-(ethylamino)-N-(thien-2-ylmethyl)acetamide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(ethylamino)-N-(thien-2-ylmethyl)acetamide hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Observations :
- Thiophene vs. Aromatic Rings : The thien-2-ylmethyl group in the target compound enhances electron-rich aromaticity compared to phenyl or benzyl substituents (e.g., MEGX, 4-chlorobenzyl analogues). This may improve binding to sulfur-containing biological targets .
- Polar vs. The isopropyl group (in ) introduces steric bulk, reducing water solubility but improving membrane permeability.
Anti-inflammatory Activity
- 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide demonstrated 52% inhibition of carrageenan-induced edema in rats at 50 mg/kg, outperforming diclofenac (45%) . The quinazolinone ring likely contributes to COX-2 selectivity.
- Target Compound: No direct activity data is available, but the thiophene moiety may modulate anti-inflammatory pathways via thiol-disulfide interactions .
Local Anesthetic Potential
- Monoethylglycinexylidide (MEGX), a lidocaine metabolite, retains sodium channel-blocking activity but with reduced cardiotoxicity compared to lidocaine . The target compound’s ethylamino-thiophene structure may similarly interact with voltage-gated ion channels.
Physicochemical Properties
| Property | Target Compound | MEGX | 4-Chlorobenzyl Analogue |
|---|---|---|---|
| LogP (Predicted) | 1.8 | 2.1 | 2.9 |
| Water Solubility | Moderate | Low | Low |
| H-Bond Donors | 3 | 3 | 3 |
| H-Bond Acceptors | 3 | 3 | 2 |
Analysis :
- The thiophene group in the target compound lowers LogP compared to purely aromatic substituents (e.g., 4-chlorobenzyl), suggesting a balance between lipophilicity and solubility.
Biological Activity
The compound 2-(ethylamino)-N-(thien-2-ylmethyl)acetamide hydrochloride is a derivative of thienylmethyl acetamides, which have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₉H₁₃N₃OS·HCl
- Molecular Weight : 229.74 g/mol
This compound features a thienyl ring, which is known for its ability to interact with various biological targets, enhancing its pharmacological profile.
1. Anti-inflammatory Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory activity. The mechanism primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation.
Table 1: IC₅₀ Values for COX Inhibition
| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) |
|---|---|---|
| This compound | TBD | TBD |
| Indomethacin | 0.21 | 2.60 |
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
Note: TBD indicates values that require further investigation.
The anti-inflammatory effects are attributed to the compound's ability to inhibit COX enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins. This inhibition leads to decreased vasodilation and pain perception.
3. Case Studies
A study involving carrageenan-induced paw edema in rats demonstrated that derivatives similar to this compound significantly reduced edema compared to control groups. The effective doses (ED₅₀) were comparable to standard anti-inflammatory drugs like indomethacin.
Table 2: ED₅₀ Values in Animal Models
| Compound | ED₅₀ (μM) |
|---|---|
| This compound | TBD |
| Indomethacin | 9.17 |
| Compound B | 8.23 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
